molecular formula C21H18ClNO4 B5088368 propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate

propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate

Cat. No.: B5088368
M. Wt: 383.8 g/mol
InChI Key: DEZZGJOFIVLFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate, also known as PCFB, is a synthetic compound that has been widely used in scientific research. PCFB is a member of the furoyl-amino-benzoates family, which has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce tumor growth and inflammation in animal models. However, the toxicity and pharmacokinetics of this compound are not well understood, and further studies are needed to evaluate its safety and efficacy.

Advantages and Limitations for Lab Experiments

Propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its biological activities have been well characterized. However, this compound also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics are not well understood. In addition, this compound is a highly lipophilic compound, which may limit its solubility in aqueous solutions.

Future Directions

There are several future directions for the study of propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate. First, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in animal models. Second, the molecular targets of this compound need to be identified to better understand its mechanism of action. Third, the potential therapeutic applications of this compound need to be further explored, especially in the treatment of cancer and viral infections. Finally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of new drugs for various diseases.

Synthesis Methods

The synthesis of propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate involves the reaction between 3-chlorophenylacetic acid and 2-furoic acid, followed by the addition of propylamine and benzoic anhydride. The final product is obtained after purification using column chromatography. The yield of the synthesis is around 60%, and the purity of the product can reach up to 98%.

Scientific Research Applications

Propyl 4-{[5-(3-chlorophenyl)-2-furoyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This compound has also been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been reported to have anti-viral activity against influenza A virus and hepatitis B virus.

Properties

IUPAC Name

propyl 4-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-2-12-26-21(25)14-6-8-17(9-7-14)23-20(24)19-11-10-18(27-19)15-4-3-5-16(22)13-15/h3-11,13H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZGJOFIVLFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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